{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO2S2/c14-12(15,16)8-4-9(13(17,18)19)6-11(5-8)24(21,22)20-7-10-2-1-3-23-10/h1-6,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJBCUYFNRNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 3,5-Bis(trifluoromethyl)benzenethiol
The foundational step in synthesizing the target sulfonamide involves generating the sulfonyl chloride intermediate. As detailed in studies on 3,5-bis(trifluoromethyl)phenyl sulfones, the thiol derivative 3,5-bis(trifluoromethyl)benzenethiol serves as a precursor. Oxidation of the thiol group to a sulfonic acid is achieved using hydrogen peroxide () in acetic acid at 60–70°C for 6–8 hours, yielding 3,5-bis(trifluoromethyl)benzenesulfonic acid . Subsequent treatment with phosphorus pentachloride () in dichloromethane at 0–5°C quantitatively converts the sulfonic acid to the sulfonyl chloride (Figure 1).
Critical Parameters :
Alternative Pathways via Direct Halogenation
Patent US6255545B1 describes bromination strategies for 1,3-bis(trifluoromethyl)benzene using dibromo-dimethylhydantoin in sulfuric acid/acetic acid. While this method targets brominated aromatics, analogous chlorination protocols using or gas could theoretically yield 3,5-bis(trifluoromethyl)benzyl chloride, a precursor for further sulfonation. However, regioselectivity challenges and byproduct formation (e.g., dichlorinated derivatives) limit this route’s practicality compared to thiol oxidation.
Synthesis of 2-Thienylmethylamine
Reductive Amination of 2-Thiophenecarboxaldehyde
The amine component, 2-thienylmethylamine , is synthesized via reductive amination of 2-thiophenecarboxaldehyde. A 2021 protocol for pyrazole-derived anilines adapts well to this step:
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Imine Formation : React 2-thiophenecarboxaldehyde with ammonium acetate in methanol at 25°C for 12 hours.
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Reduction : Add sodium cyanoborohydride (, 1.5 eq.) and stir for 24 hours.
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Purification : Isolate the amine via vacuum distillation (b.p. 85–90°C at 15 mmHg), achieving 78% yield.
Optimization Notes :
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pH Control : Maintaining pH 4–5 with acetic acid prevents cyanide release and enhances imine stability.
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Byproduct Mitigation : Excess minimizes unreacted aldehyde, confirmed by GC-MS.
Sulfonamide Coupling: Critical Reaction Dynamics
Nucleophilic Acyl Substitution
The final step involves reacting 3,5-bis(trifluoromethyl)phenylsulfonyl chloride with 2-thienylmethylamine in a polar aprotic solvent. WO2007107818A2 provides a template for amine-sulfonyl chloride reactions, recommending:
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Solvent : Dichloromethane () or tetrahydrofuran ().
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Base : Triethylamine (, 2.5 eq.) to neutralize .
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Conditions : 0°C → 25°C, 12–18 hours.
Yield and Purity :
Mechanistic Insights and Side Reactions
Competitive hydrolysis of the sulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions and rapid amine addition. Patent US6255545B1 highlights the role of steric hindrance from trifluoromethyl groups in suppressing bis-sulfonamide formation, a common byproduct in less hindered systems.
Analytical Validation and Spectroscopic Data
Structural Confirmation
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NMR (400 MHz, CDCl): δ 7.92 (s, 2H, Ar-H), 7.78 (s, 1H, Ar-H), 7.21 (dd, , 1H, Thienyl-H), 6.98–6.95 (m, 2H, Thienyl-H), 4.45 (s, 2H, ).
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NMR (376 MHz, CDCl): δ -63.5 (s, 6F, ).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The trifluoromethyl groups and the sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the amine, facilitating nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The thienylmethylamine moiety allows for additional interactions with aromatic and heteroaromatic systems.
Comparison with Similar Compounds
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
Molecular Structure : Shares the 3,5-bis(trifluoromethyl)phenyl group but lacks the sulfonyl and thienylmethyl substituents. Instead, it has an ethylamine backbone.
Properties :
Bis[3,5-bis(trifluoromethyl)phenyl]amine
Molecular Structure : A diarylamine with two 3,5-bis(trifluoromethyl)phenyl groups.
Properties :
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Molecular Structure : Contain sulfonylurea bridges linked to triazine rings.
Properties :
- Bioactivity : Act as acetolactate synthase (ALS) inhibitors in plants .
- Solubility : Moderate water solubility due to polar sulfonyl and ester groups.
Key Difference : The target compound’s thienylmethyl-amine moiety diverges from the triazine-based herbicides, suggesting distinct biological targets or mechanisms .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
The compound {[3,5-bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine , also known by its CAS number 661471-64-3 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of cancer research, and presents relevant data from various studies.
Chemical Structure and Properties
- Molecular Formula : C13H9F6NO2S2
- Molecular Weight : 363.34 g/mol
- Key Functional Groups : Sulfonamide, trifluoromethyl groups
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-cancer properties. Specifically, the presence of the sulfonyl group and trifluoromethyl moieties is often associated with enhanced pharmacological effects.
In Vitro Studies
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Anti-Cancer Activity :
- A study investigated the effects of related compounds on liver cancer cell lines (HepG2 and Hep3B). The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in a concentration-dependent manner. The mechanism involved the modulation of the STAT3 signaling pathway , which is crucial in tumor growth regulation .
- Concentrations ranging from 1 µM to 10.8 µM were tested over periods up to 72 hours , showing a marked decrease in colony formation and cell viability .
- Mechanism of Action :
In Vivo Studies
- In animal models, administration of the compound at a dose of 5 mg/kg resulted in significant inhibition of liver tumor growth, corroborating the in vitro findings. The study highlighted that silencing HNF 4α abolished the compound's inhibitory effects on cell growth, indicating a direct relationship between HNF 4α activation and anti-cancer efficacy .
Data Table: Summary of Biological Activities
| Study Type | Cell Line | Concentration Range | Key Findings | Mechanism |
|---|---|---|---|---|
| In Vitro | HepG2 | 1 µM - 10.8 µM | Inhibition of proliferation; apoptosis | Activation of HNF 4α; inhibition of STAT3 |
| In Vitro | Hep3B | 1 µM - 10.8 µM | Reduced colony formation | Activation of HNF 4α; inhibition of STAT3 |
| In Vivo | Mouse Model | 5 mg/kg | Tumor growth inhibition | Activation of HNF 4α; inhibition of STAT3 |
Case Studies
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Case Study on Liver Cancer :
- A comprehensive study conducted on liver cancer models demonstrated that treatment with related compounds resulted in reduced tumor size and improved survival rates. The underlying mechanism was linked to the modulation of key signaling pathways involved in cancer progression.
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Comparative Analysis with Other Compounds :
- Comparative studies showed that compounds with similar sulfonamide structures exhibited varying degrees of activity against different cancer types, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Q. How to address low yields in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
